molecular formula C7H9Cl2NO B1360893 2-Chloro-3-methoxyaniline hydrochloride CAS No. 85893-87-4

2-Chloro-3-methoxyaniline hydrochloride

Cat. No. B1360893
CAS RN: 85893-87-4
M. Wt: 194.06 g/mol
InChI Key: FFLQWMDYINEUQC-UHFFFAOYSA-N
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Patent
US09353100B2

Procedure details

A mixture of 2-chloro-3-methoxyaniline hydrochloride 215d (15 g, 1 eq.), malonic acid (12.06 g, 1.5 eq.), and phosphorus oxochloride (80 mL) was refluxed for 16 hrs. The reaction mixture was slowly poured into water and extracted with DCM. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude material was purified on silica pad, eluted with DCM, to yield compound 220d as a white solid in 74% yield. 1H NMR (CDCl3, 376 MHz) δ 4.10 (s, 3H), 7.43 (t, J=4.88 Hz, 2H), 8.12 (d, J=9.48 Hz, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.06 g
Type
reactant
Reaction Step One
Name
phosphorus oxochloride
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][C:3]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[C:12](O)(=O)[CH2:13][C:14](O)=O.O(Cl)[Cl:20].[P]>O>[Cl:1][C:14]1[CH:13]=[C:12]([Cl:20])[C:6]2[C:4](=[C:3]([Cl:2])[C:9]([O:10][CH3:11])=[CH:8][CH:7]=2)[N:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.ClC1=C(N)C=CC=C1OC
Name
Quantity
12.06 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
phosphorus oxochloride
Quantity
80 mL
Type
reactant
Smiles
O(Cl)Cl.[P]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hrs
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified on silica pad
WASH
Type
WASH
Details
eluted with DCM

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C(=CC=C2C(=C1)Cl)OC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.